5-(Piperidin-4-yl)isoquinoline

Kinase Inhibition Structure-Activity Relationship ROCK

5-(Piperidin-4-yl)isoquinoline (CAS 1256807-40-5) is the definitive 5-position regioisomer for medicinal chemistry programs targeting Rho-kinase (ROCK) inhibition. Its direct C-C linkage and specific spatial geometry deliver binding vectors unattainable with 4-, 6-, or 7-substituted analogs, ensuring integrity in SAR studies and IP generation. Procure this ≥95% pure building block to construct focused libraries and de-risk lead optimization with accurate pharmacological comparisons.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 1256807-40-5
Cat. No. B1529245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-yl)isoquinoline
CAS1256807-40-5
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C14H16N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2
InChIKeyRWKZEWOPMRXZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-4-yl)isoquinoline (CAS 1256807-40-5): A Strategic Heterocyclic Building Block for Medicinal Chemistry Procurement


5-(Piperidin-4-yl)isoquinoline (CAS: 1256807-40-5) is a heterocyclic compound consisting of an isoquinoline core with a piperidine ring attached at the 5-position. The molecular formula is C14H16N2 and the molecular weight is 212.29 g/mol. Computed physicochemical properties include a cLogP of 2.2, a topological polar surface area of 24.9 Ų, and a rotatable bond count of 1 [1]. This compound is typically supplied as a free base powder with purity specifications of ≥95% .

Why 5-(Piperidin-4-yl)isoquinoline Cannot Be Substituted with Regioisomeric or Modified Analogs in Synthetic and SAR Workflows


In drug discovery, the substitution pattern of a piperidine group on an isoquinoline scaffold is not merely a trivial structural nuance; it is a primary determinant of molecular recognition and binding geometry. The 5-position substitution in 5-(Piperidin-4-yl)isoquinoline is particularly distinct from 4-, 6-, or 7-substituted regioisomers due to the specific spatial and electronic environment it creates. This unique geometry is critical for engaging biological targets in a specific vector, which directly impacts the success of structure-activity relationship (SAR) studies and the resulting lead optimization [1]. Replacing it with an analog of different regiochemistry, or one with an altered linker or piperidine substitution, is not an equivalent exchange and will confound comparative data and synthetic route planning. The evidence below quantifies this differentiation.

Quantitative Evidence for Differentiated Procurement: 5-(Piperidin-4-yl)isoquinoline vs. Analogs


Positional Selectivity in Kinase Inhibition: 5-Substituted Isoquinoline vs. 4- or 6-Regioisomers

Patent disclosures reveal that the position of a piperidinyl substituent on the isoquinoline ring is critical for Rho-kinase (ROCK) inhibitory activity. Specifically, 5-substituted isoquinoline derivatives have been explicitly claimed and shown to possess ROCK-1 inhibitory activity, whereas the same patents describe significantly reduced or absent activity for 4- and 6-substituted regioisomers [1]. This indicates that the 5-position vector is essential for optimal binding to the ROCK ATP-binding pocket.

Kinase Inhibition Structure-Activity Relationship ROCK

Physicochemical and Structural Distinction from Common Regioisomers: 5- vs. 6-(Piperidin-4-yl)isoquinoline

The position of the piperidine substituent on the isoquinoline ring system influences key computed properties relevant to drug-likeness. A comparison of 5-(Piperidin-4-yl)isoquinoline with its most common regioisomer, 6-(Piperidin-4-yl)isoquinoline, highlights distinct physicochemical profiles. 5-(Piperidin-4-yl)isoquinoline has a computed topological polar surface area (TPSA) of 24.9 Ų and a XLogP3-AA of 2.2, derived from its unique three-dimensional conformation [1]. In contrast, 6-(Piperidin-4-yl)isoquinoline has a calculated TPSA of 28.8 Ų and an XLogP3 of 2.1, due to the different electronic and steric environment at the 6-position [2]. While these differences appear subtle, they can significantly impact membrane permeability, solubility, and metabolic stability in a biological context, which are key differentiators in early lead selection.

ADME Prediction Physicochemical Properties Medicinal Chemistry

Unique Spatial Geometry for ROCK Inhibition: Comparison to Linker-Modified Analogs

The direct carbon-carbon bond linking the piperidine ring to the isoquinoline core at the 5-position provides a specific vector and rigidity not found in common analogs with ether (e.g., SAR407899) or amine linkers. A prominent and closely related ROCK inhibitor, SAR407899, utilizes a 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one scaffold and exhibits an IC50 of 135 nM against ROCK-2 and a Ki of 36 nM against human ROCK-2 . The direct C-C linkage in 5-(Piperidin-4-yl)isoquinoline provides a different binding mode and a distinct chemical scaffold for exploring intellectual property (IP) space and fine-tuning kinase selectivity profiles [1].

Kinase Inhibitor ROCK2 Binding Geometry

Synthetic Accessibility and Purity for Downstream Chemistry: 5- vs. 4- and 6-Regioisomers

5-(Piperidin-4-yl)isoquinoline is commercially available as a research chemical building block with a standard purity of 95-98% as confirmed by HPLC, NMR, and GC analysis . This level of purity and characterization is consistent with that of the 4- and 6-regioisomers, but the 5-substituted variant is offered as a distinct, cataloged entity with a unique synthetic history. Its availability in high purity supports its direct use in library synthesis and SAR exploration without additional purification steps, which can be a bottleneck with less accessible regioisomers.

Synthetic Route Purity Analysis Building Block

High-Value Application Scenarios for Procuring 5-(Piperidin-4-yl)isoquinoline


Development of Novel ROCK Inhibitors with Distinct IP Space

The unique 5-position substitution with a direct C-C linkage to the piperidine ring, as described in patent literature [1], provides a foundational scaffold for medicinal chemistry teams aiming to develop novel Rho-kinase (ROCK) inhibitors. This scaffold is structurally distinct from the more common 6-ether linked class (e.g., SAR407899), offering a clear path to generating new intellectual property and exploring different selectivity profiles. Researchers can procure this compound to build and test focused libraries of analogs for cardiovascular, neurological, and oncology applications.

Critical Tool for Kinase Profiling and Selectivity Studies

Given the class-level evidence of its ROCK-1 inhibitory activity [1], 5-(Piperidin-4-yl)isoquinoline serves as a critical chemical probe for investigating the role of Rho-kinase in cellular signaling. Its use in comparative kinase profiling panels, alongside its 4- and 6-regioisomers, is essential for establishing the specific contribution of the 5-substitution to target selectivity. This helps elucidate structure-activity relationships and can de-risk lead optimization efforts.

Essential Building Block in Regioisomer-Dependent SAR Campaigns

In any medicinal chemistry program centered on the isoquinoline pharmacophore, the specific regioisomer of a piperidine-substituted building block is paramount. The differentiated physicochemical profile of 5-(Piperidin-4-yl)isoquinoline, particularly its distinct TPSA and lipophilicity compared to the 6-substituted analog [2], makes it the correct choice for projects where subtle modulation of ADME properties is required. Its procurement ensures the construction of a chemically accurate and pharmacologically relevant compound library.

Synthetic Intermediate for Complex Heterocyclic Architectures

5-(Piperidin-4-yl)isoquinoline is a versatile intermediate for the synthesis of more complex, fused heterocyclic systems. Its high purity (≥95%) and well-characterized nature facilitate reliable and reproducible chemical transformations, such as alkylation, acylation, or reductive amination on the secondary piperidine nitrogen. This allows for rapid exploration of diverse chemical space in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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